Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate

Dye intermediate procurement Azo coupling stoichiometry Salt-form selection

Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 85030-19-9) is a dipotassium salt of an N-protected H-acid derivative, belonging to the class of benzoylamino-substituted hydroxynaphthalene disulfonates. It carries the molecular formula C₁₇H₁₁K₂NO₈S₂ (MW 499.59 g·mol⁻¹) and is identified under EINECS 285-144-4.

Molecular Formula C17H11K2NO8S2
Molecular Weight 499.6 g/mol
CAS No. 85030-19-9
Cat. No. B12677714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate
CAS85030-19-9
Molecular FormulaC17H11K2NO8S2
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C17H13NO8S2.2K/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
InChIKeyZATXXPSITRJFHO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 85030-19-9): Product Overview & Sourcing Context


Dipotassium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 85030-19-9) is a dipotassium salt of an N-protected H-acid derivative, belonging to the class of benzoylamino-substituted hydroxynaphthalene disulfonates. It carries the molecular formula C₁₇H₁₁K₂NO₈S₂ (MW 499.59 g·mol⁻¹) and is identified under EINECS 285-144-4 . This compound serves primarily as a protected coupling component in the synthesis of acid, mordant, and reactive azo dyes, functioning as a strategic intermediate for dye manufacturers and specialty chemical R&D . Its 2,7-disulfonate substitution pattern on the naphthalene core confers distinct reactivity and solubility profiles that differentiate it from 1,7-regioisomers and alternative counterion salts.

Why Dipotassium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate Cannot Be Simply Replaced by In-Class Analogs


Although structurally related compounds—including the free acid (CAS 117-46-4), the disodium salt (CAS 5045-22-7), and the 1,7-regioisomeric dipotassium salt (CAS 6361-49-5 free acid)—share the same benzoylamino-5-hydroxynaphthalene core, their physicochemical properties diverge sufficiently to preclude direct interchange in either synthesis or end-use. The countercation (K⁺ vs. Na⁺) alters aqueous solubility , hygroscopicity , and mass-balance stoichiometry during diazotization and coupling steps. Furthermore, the 2,7-disulfonate substitution pattern imposed by this compound directs electrophilic azo-coupling selectivity toward a different site than the 1,7-isomer [1], producing constitutionally different dye structures with distinct tinctorial and fastness properties [2]. These materially quantifiable differences require sourcing and procurement decisions to be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Dipotassium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (85030-19-9)


Molecular Weight Differential vs. Disodium Salt: Stoichiometric Impact on Coupling Reactions

The dipotassium salt (CAS 85030-19-9) has a molecular weight of 499.59 g·mol⁻¹ , representing a +32.21 g·mol⁻¹ (+6.9%) increase over the disodium salt (CAS 5045-22-7, MW 467.38 g·mol⁻¹) . In a standard azo coupling reaction that consumes one equivalent of the coupling component, substituting the disodium salt with the dipotassium salt requires a proportionally larger mass input (+6.9% w/w) to deliver the same molar quantity of the active benzoylamino-hydroxynaphthalene-2,7-disulfonate dianion. This mass differential directly affects raw material cost calculations and reactor charge formulations in kilo-lab and pilot-plant operations.

Dye intermediate procurement Azo coupling stoichiometry Salt-form selection

Counterion-Dependent Solubility and Hygroscopicity: K⁺ vs. Na⁺ Salt Comparison

The dipotassium salt is supplied as a solid with purity specification of 98.0% , consistent with its use as a precisely weighed intermediate. Class-level data for structurally related naphthalenesulfonate salts indicate that potassium salts generally exhibit lower hygroscopicity and reduced deliquescence tendency compared to their sodium counterparts , which can form hydrates that introduce weighing uncertainty in moisture-sensitive syntheses. For N-benzoyl H-acid derivatives, the free acid form (CAS 117-46-4) is reported to have a calculated XlogP of 1.7 and topological polar surface area (TPSA) of 175 Ų , indicating moderate hydrophobicity of the protonated form. The dipotassium salt, by virtue of full ionization of both sulfonate groups, is expected to exhibit substantially higher aqueous solubility than the free acid, while offering gravimetric handling advantages over the more hygroscopic disodium salt in environments where precise anhydrous mass input is critical.

Aqueous dye synthesis Counterion effects Salt hygroscopicity

Regioisomeric Differentiation: 2,7- vs. 1,7-Disulfonate Substitution Pattern Governs Downstream Dye Identity

The 2,7-disulfonate substitution pattern of CAS 85030-19-9 directs electrophilic azo coupling to a position ortho to the hydroxyl group on the naphthalene ring, producing dye structures distinct from those derived from the 1,7-isomer (N-benzoyl K-acid, CAS 6361-49-5 free acid; available as dipotassium salt via patent process [1]). Industrial dye intermediate catalogs confirm that the 2,7-isomer (N-benzoyl H-acid series) is employed for Acid Red 131, Acid Red 274, Direct Green 13, and Reactive Red 4/180/220 [2], whereas the 1,7-isomer (N-benzoyl K-acid series) is used for Acid Red 108/133/157, Acid Violet 67, Mordant Red 21, Pigment Red 66, and Pigment Violet 8 [3]. These are constitutionally different dye products with distinct Color Index (C.I.) designations—a direct consequence of the different coupling sites available on the 2,7- vs. 1,7-disulfonate scaffolds.

Azo dye regiochemistry Coupling component selection Dye intermediate sourcing

Free Acid vs. Dipotassium Salt: Ionization State and Reactivity in Alkaline Coupling Media

The free acid form (CAS 117-46-4) has a molecular weight of 423.42 g·mol⁻¹ with four hydrogen-bond donor sites and eight acceptor sites as calculated by Chemsrc , and it is reported to be highly soluble in alkaline media [1]. The dipotassium salt (CAS 85030-19-9, MW 499.59) arrives pre-ionized at both sulfonate positions, eliminating the need for in situ neutralization with KOH or K₂CO₃ before use in alkaline coupling baths (typical pH 8–10 for azo coupling onto naphthol-based coupling components). This pre-neutralized form saves one equivalent of base per equivalent of coupling component and avoids the exothermic neutralization step that can cause localized overheating and side-product formation during scale-up.

Diazotization-coupling chemistry pH control Salt-form reactivity

GHS Classification and Industrial-Use Restriction: Regulatory-Status Differentiation

According to the GHS Sixth Revised Edition Safety Data Sheet compiled by LookChem for CAS 85030-19-9 (Version 1.0, dated Aug 18, 2017), the compound is identified for industrial use only, with no data available for consumer or pharmaceutical applications . The SDS explicitly notes that no hazard classification data are available under GHS criteria—neither pictograms, signal words, nor hazard/precautionary statements are assigned . This absence of GHS hazard classification, while not a positive assertion of safety, contrasts with certain azo dye intermediates that carry specific hazard warnings (e.g., H302, H315, H319 for acute toxicity/irritation). For procurement risk assessment, this compound currently lacks assigned GHS hazard categories, which may simplify transport, storage, and regulatory documentation relative to GHS-classified alternatives, pending individual supplier verification.

Chemical regulatory compliance Procurement risk assessment GHS classification

Optimal Procurement and Application Scenarios for Dipotassium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (85030-19-9)


Synthesis of Reactive Red and Direct Green Azo Dyes Requiring the 2,7-Disulfonate Scaffold

Procurement of CAS 85030-19-9 is specifically indicated when the synthetic target is a reactive or direct azo dye derived from the N-benzoyl H-acid (2,7-disulfonate) scaffold. As documented in the chemical literature, this scaffold is the essential coupling component for Reactive Red 4, Reactive Red 180, Reactive Red 220, Direct Green 13, Acid Red 131, and Acid Red 274 . Substitution with the 1,7-isomer (N-benzoyl K-acid, CAS 6361-49-5) would produce constitutionally incorrect products that fail Color Index specifications. The pre-ionized dipotassium salt form eliminates the neutralization step required when using the free acid (CAS 117-46-4), saving 2 equivalents of KOH per batch and simplifying process temperature control in alkaline coupling media.

Red Inkjet Dye Formulations Based on Benzoyl-H-Acid Chemistry

Chinese patent CN 106752060 describes red inkjet dye compositions that utilize the N-benzoyl H-acid (2,7-disulfonate) scaffold . For R&D laboratories and specialty chemical manufacturers developing water-soluble red inkjet colorants, sourcing the dipotassium salt (CAS 85030-19-9) provides the pre-ionized 2,7-disulfonate coupling component in a form that dissolves readily in aqueous ink formulations. The potassium counterion may offer advantages in inkjet applications where sodium ions contribute to nozzle crusting or corrosion issues—a well-known problem with sodium-containing ink formulations—though compound-specific data for this particular derivative require experimental verification.

Anhydrous or Moisture-Sensitive Azo Coupling Protocols in Research Settings

For academic or industrial R&D groups conducting azo coupling reactions under strictly anhydrous conditions (e.g., in aprotic solvents or ionic liquids), the dipotassium salt form offers potential handling advantages over the more hygroscopic disodium salt (CAS 5045-22-7). The 98.0% purity specification and the general tendency of potassium sulfonate salts toward lower deliquescence than sodium analogs support gravimetric accuracy during small-scale synthetic operations. Researchers should verify batch-specific water content via Karl Fischer titration upon receipt, as this compound is supplied as a technical-grade intermediate rather than an analytical standard.

Comparative Physicochemical Studies of Naphthalenedisulfonate Salt Forms

Research groups investigating counterion-dependent properties of polyaromatic sulfonates—such as solubility, crystallinity, thermal stability, and photophysical behavior—may procure CAS 85030-19-9 as the K⁺ variant alongside the Na⁺ salt (CAS 5045-22-7), Li⁺ salt, and free acid (CAS 117-46-4) for systematic comparison. The molecular weight differential (+6.9% vs. Na⁺ salt) and the distinct ionic radius of K⁺ (138 pm) vs. Na⁺ (102 pm) provide a defined perturbation for studying Hofmeister effects on aqueous solubility and aggregation behavior of naphthalenedisulfonate derivatives.

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